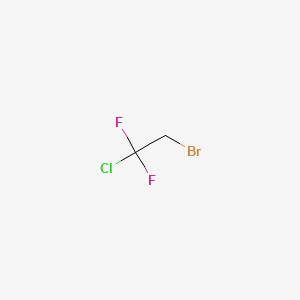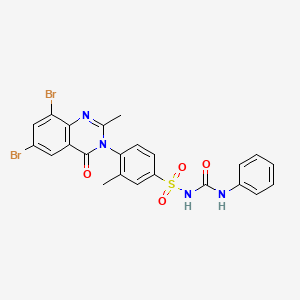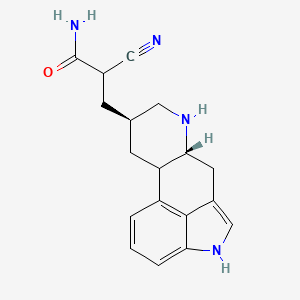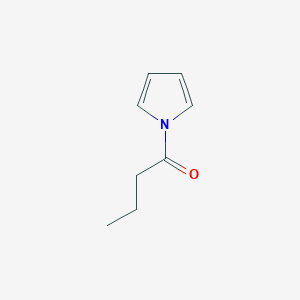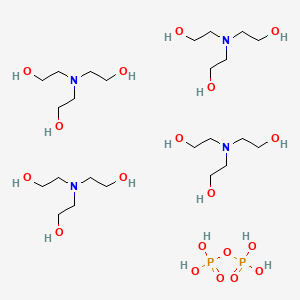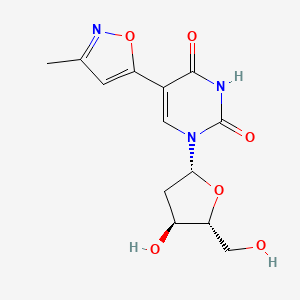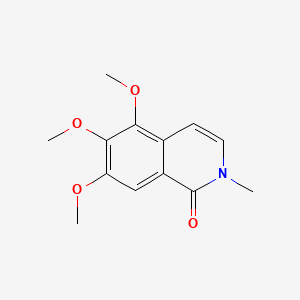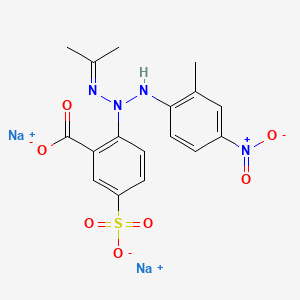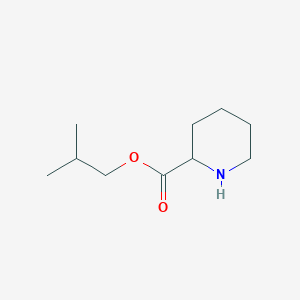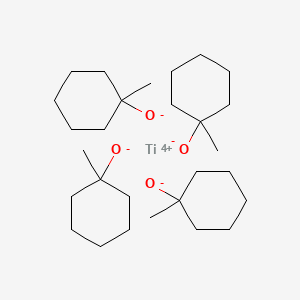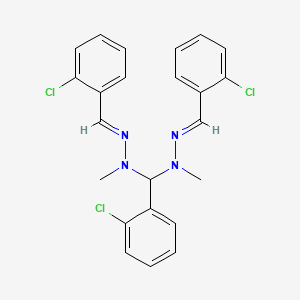
2-Chlorobenzaldehyde ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzaldehyde ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone: is a complex organic compound that features a chlorinated benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzaldehyde ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone typically involves the condensation of 2-chlorobenzaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also critical aspects of industrial production to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzaldehyde moiety allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of Schiff bases and hydrazones, which are important intermediates in various chemical reactions .
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Used in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor modulators .
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents.
- Studied for its role in the synthesis of compounds with anticancer, antiviral, and anti-inflammatory activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Chlorobenzaldehyde ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzaldehyde oxime: Known for its use in the synthesis of antimicrobial agents and enzyme inhibitors.
4-Chlorobenzaldehyde: Utilized in the synthesis of various organic compounds and materials.
2,4-Dichlorobenzaldehyde: Employed in the production of agrochemicals and pharmaceuticals.
Uniqueness: Its ability to form stable hydrazone linkages makes it valuable in the synthesis of complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
6971-90-0 |
|---|---|
Molekularformel |
C23H21Cl3N4 |
Molekulargewicht |
459.8 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N,N'-bis[(E)-(2-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C23H21Cl3N4/c1-29(27-15-17-9-3-6-12-20(17)24)23(19-11-5-8-14-22(19)26)30(2)28-16-18-10-4-7-13-21(18)25/h3-16,23H,1-2H3/b27-15+,28-16+ |
InChI-Schlüssel |
QOEOBARWBGJLKG-DPCVLPDWSA-N |
Isomerische SMILES |
CN(/N=C/C1=CC=CC=C1Cl)C(N(/N=C/C2=CC=CC=C2Cl)C)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN(C(C1=CC=CC=C1Cl)N(C)N=CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


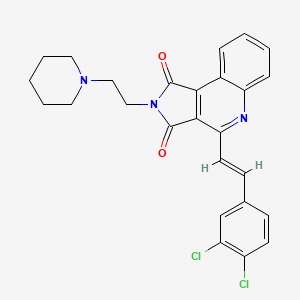

![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)
